[Ala11,22,28]-VIP is a synthetic analogue of the vasoactive intestinal peptide, which is a neuropeptide originally isolated from porcine intestine. This compound consists of 28 amino acids and is known for its role in various physiological processes, including vasodilation and neurotransmission. The specific modifications at positions 11, 22, and 28 enhance its receptor binding affinity and stability compared to the native vasoactive intestinal peptide.
The original vasoactive intestinal peptide was first identified in porcine intestinal extracts. The synthetic analogue [Ala11,22,28]-VIP has been developed to improve upon the pharmacological properties of the natural peptide, particularly its interaction with the VPAC1 receptor, which is crucial for mediating many of VIP's biological effects .
The synthesis of [Ala11,22,28]-VIP typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and modifications of amino acids during peptide assembly. The incorporation of alanine residues at specific positions (11, 22, and 28) is achieved through strategic coupling reactions that ensure high purity and yield.
The synthesis process generally includes:
[Ala11,22,28]-VIP primarily interacts with the VPAC1 receptor through binding interactions that activate downstream signaling pathways involving adenylyl cyclase. The modifications at positions 11, 22, and 28 enhance its stability against enzymatic degradation and improve its selectivity towards VPAC1 compared to other receptors like VPAC2 .
The binding interactions have been characterized using techniques such as:
Upon binding to the VPAC1 receptor, [Ala11,22,28]-VIP activates G protein-coupled signaling pathways that lead to increased levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP results in various physiological responses such as smooth muscle relaxation and modulation of neurotransmitter release .
[Ala11,22,28]-VIP is typically presented as a lyophilized powder that must be reconstituted prior to use in biological assays. Its solubility characteristics are favorable for both aqueous solutions and biological environments.
The compound exhibits stability under physiological conditions due to its modified structure. The presence of alanine residues contributes to increased resistance against proteolytic enzymes commonly found in biological systems .
[Ala11,22,28]-VIP has significant potential in research related to:
Additionally, it has been explored in clinical trials for conditions such as acute respiratory distress syndrome due to its beneficial effects on vascular function and inflammation modulation .
The design of [Ala11,22,28]-VIP (CAS 291524-04-4) originated from systematic structure-activity relationship (SAR) studies of native vasoactive intestinal peptide (VIP). VIP is a 28-amino acid neuropeptide (Sequence: His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Ala-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Ala-Leu-Asn-Ser-Ile-Leu-Ala-NH2) that activates both VPAC1 and VPAC2 receptors with similar affinity, limiting its therapeutic utility [5] [8]. To achieve receptor subtype selectivity, alanine scanning mutagenesis was employed—a technique that replaces individual residues with alanine to probe functional significance. Key findings driving the substitutions include:
The combinatorial substitution of these three residues synergistically enhanced VPAC1 selectivity. [Ala11,22,28]-VIP exhibits >1,000-fold selectivity for human VPAC1 (Ki = 7.4 nM) over VPAC2 (Ki = 2,352 nM), making it the first highly selective VPAC1 agonist derived from VIP [1] [2] [5].
Table 1: Functional Consequences of Alanine Substitutions in VIP
Position | Substitution | Effect on VPAC1 | Effect on VPAC2 | Primary Consequence |
---|---|---|---|---|
11 | Thr→Ala | Minimal ΔKi | >10× ↑ Ki | Reduced VPAC2 binding |
22 | Tyr→Ala | Minimal ΔEC50 | ↑ EC50 | Impaired VPAC2 signaling |
28 | Asn→Ala | Minimal ΔKi | ↑ Ki | Reduced VPAC2 binding |
11+22+28 | Triple Ala | Ki = 7.4 nM | Ki = 2,352 nM | >1,000-fold selectivity |
Molecular modeling and dynamics simulations reveal how alanine substitutions reshape VIP’s conformational landscape without perturbing its core structure:
Table 2: Structural Dynamics of VIP vs. [Ala11,22,28]-VIP
Structural Feature | Native VIP | [Ala11,22,28]-VIP | Functional Implication |
---|---|---|---|
Secondary Structure | Central α-helix (5–24) | Retained α-helix (5–24) | Maintains scaffold integrity |
Residue Flexibility | Dynamic Tyr22, Asn28 | Increased PPII propensity at 21–23 | Favors VPAC1-compatible conformers |
C-Terminal Polarity | High (Asn28 side chain) | Reduced (Ala28 side chain) | Weakens VPAC2 affinity |
Receptor Docking Energy | Comparable for VPAC1/VPAC2 | Lower (stable) for VPAC1 | Enhances VPAC1 selectivity |
The selectivity of [Ala11,22,28]-VIP arises from divergent interactions with VPAC1 and VPAC2 receptor subdomains:
Photoaffinity labeling confirms that VIP residue 22 contacts VPAC1’s ectodomain fragment GWTHLEPGPYPI (residues 109–120). Substitution to Ala22 preserves this interaction due to VPAC1’s tolerance for smaller residues [6].
VPAC2 Receptor Incompatibility:
Table 3: Receptor-Specific Interaction Requirements
Residue | VPAC1 Interaction | VPAC2 Interaction | Consequence of Ala Substitution |
---|---|---|---|
Thr11 | Weak H-bond to K143 (TM1) | Strong H-bond to D86 (ectodomain) | Disrupts VPAC2-specific H-bonding |
Tyr22 | Tolerated in hydrophobic groove | Aromatic stack with FIII:08 (TM3) | Loss of VPAC2 activation stability |
Asn28 | Minimal contact; solvated C-terminus | H-bond to Q94/D107 (ectodomain) | Weakens VPAC2 binding affinity |
Molecular dynamics simulations corroborate that VPAC2 undergoes larger conformational shifts upon losing these contacts, while VPAC1 adapts through flexible side-chain adjustments [4] [9]. This mechanistic understanding establishes [Ala11,22,28]-VIP as a cornerstone tool for dissecting VPAC1-specific pathways in immunomodulation and cancer [1] [2].
CAS No.: 11088-09-8
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2